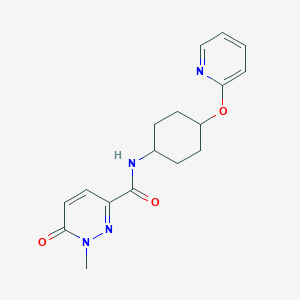
1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide is an organic compound known for its distinct structural properties and potential applications in various scientific fields. The compound consists of a pyridazine core substituted with various functional groups, which contribute to its unique chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide, a multi-step process involving the construction of the pyridazine core followed by functional group modifications is typically employed. Key reaction steps might include:
Cyclization: of suitable precursors to form the pyridazine ring.
Functional Group Substitution: to introduce the oxo, methyl, and carboxamide groups.
Formation of the Pyridin-2-yloxy Moiety: through nucleophilic substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve:
Optimized reaction conditions for scalability.
Continuous flow synthesis techniques to enhance efficiency.
Advanced purification methods like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Suitable nucleophiles or electrophiles under appropriate reaction conditions, such as solvents and catalysts.
Major Products: Depending on the specific reaction and conditions, the major products may include modified derivatives of the original compound with different functional groups or oxidation states.
Scientific Research Applications
1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry:
Investigating its reactivity and stability.
Designing and synthesizing derivatives for further study.
Biology:
Exploring its potential as a biological probe or ligand.
Studying its interactions with biological macromolecules.
Medicine:
Screening for potential therapeutic activities.
Exploring its potential as a drug candidate for various diseases.
Industry:
Developing new materials with unique properties.
Utilizing its chemical properties for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Gene Expression: Influencing transcriptional and translational processes.
Comparison with Similar Compounds
1-methyl-6-oxo-pyridazine-3-carboxamide: Lacks the pyridin-2-yloxy moiety and cyclohexyl ring.
4-(pyridin-2-yloxy)cyclohexyl derivatives: Differ in the core structure or functional groups.
N-alkyl substituted pyridazine derivatives: Vary in the alkyl group and substitution pattern.
Properties
IUPAC Name |
1-methyl-6-oxo-N-(4-pyridin-2-yloxycyclohexyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-16(22)10-9-14(20-21)17(23)19-12-5-7-13(8-6-12)24-15-4-2-3-11-18-15/h2-4,9-13H,5-8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLQUTRBJUQWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2941487.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2941488.png)
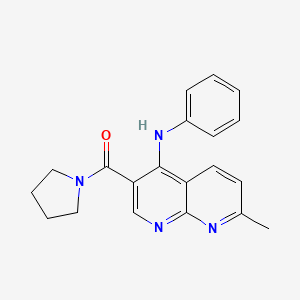
![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)
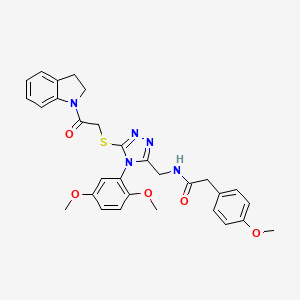
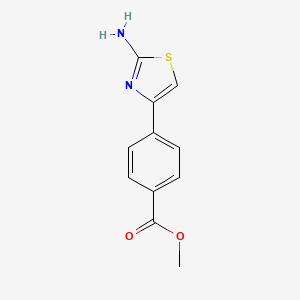
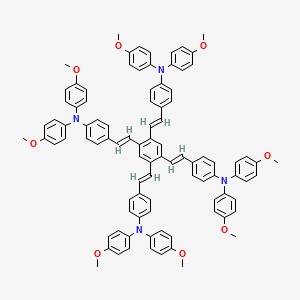
![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)

![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2941504.png)
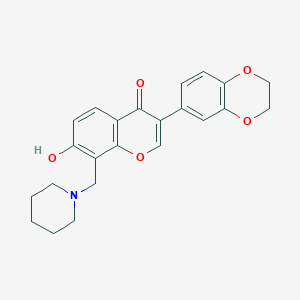
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2941507.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
